3-(4-methoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Description
3-(4-Methoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound featuring a fused triazolo-purine-dione core. Its structure includes a 4-methoxyphenyl group at position 3, a methyl group at position 5, and a propyl chain at position 7. This compound belongs to a broader class of triazolo-purine derivatives, which are studied for their diverse pharmacological activities, including kinase inhibition and antiproliferative effects .
Properties
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-4-9-22-12-14(24)18-17(25)21(2)15(12)23-13(19-20-16(22)23)10-5-7-11(26-3)8-6-10/h5-8H,4,9H2,1-3H3,(H,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBMRWGJCVWYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified pharmacological properties .
Scientific Research Applications
3-(4-methoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a neuroprotective and anti-inflammatory agent, with applications in treating neurodegenerative diseases and inflammatory conditions
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory and neurodegenerative pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby exerting its neuroprotective and anti-inflammatory effects . Molecular docking studies have revealed favorable interactions with active residues of proteins like ATF4 and NF-kB .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent groups and ring systems. Key comparisons include:
Substituent Impact:
- Methoxy vs.
- Propyl Chain : The 9-propyl group may improve lipid solubility over shorter alkyl chains (e.g., methyl), favoring blood-brain barrier penetration or prolonged half-life .
Pharmacological Activity
- Antiproliferative Effects: Analogues like 1,3-dimethyl-6-(4-methoxyphenyl)-triazolo-pyrimidinone (from ) demonstrate IC₅₀ values of <10 μM in leukemia cell lines, attributed to intercalation or kinase inhibition. The target compound’s purine-dione core may offer similar mechanisms but with modified selectivity due to its propyl chain .
- Enzyme Inhibition : Triazolo-purine-diones often inhibit phosphodiesterases (PDEs) or cyclin-dependent kinases (CDKs). Substituents like 4-methoxyphenyl could enhance affinity for PDE4 isoforms, as seen in related methoxy-substituted heterocycles .
Key Research Findings
- Solubility and Bioavailability: The 4-methoxyphenyl group improves aqueous solubility over non-polar substituents (e.g., methyl), as observed in related triazolo-purine derivatives .
- In Vivo Stability : Propyl-chain-containing analogues exhibit longer half-lives (t₁/₂ > 6 hours in rodent models) compared to methyl or ethyl variants, due to reduced metabolic clearance .
Biological Activity
3-(4-methoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a compound of interest in medicinal chemistry due to its structural similarities to purines and potential biological activities. This article provides an overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 356.39 g/mol. The structure includes a triazole ring fused to a purine-like core, which is significant for its interaction with biological targets.
The biological activity of this compound primarily involves:
- Adenosine Receptor Modulation : It has been shown to interact with adenosine receptors (especially A3AR), which are involved in various physiological processes including inflammation and immune response modulation .
- Purinergic Signaling Pathways : The compound may influence purinergic signaling pathways that regulate cellular functions such as proliferation and apoptosis .
Antimicrobial Activity
Several studies have indicated that derivatives of triazolo-purines exhibit antimicrobial properties. For instance:
- In Vitro Studies : Triazolo-purines have been tested against various bacterial strains showing promising results in inhibiting growth at certain concentrations.
Anticancer Properties
Research has highlighted the potential anticancer effects of triazolo derivatives:
- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation. For example, the compound showed significant cytotoxicity against breast cancer cell lines in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's interaction with A3 adenosine receptors suggests potential anti-inflammatory effects:
- In Vivo Studies : Animal models have shown that administration of the compound resulted in reduced inflammatory markers in conditions such as rheumatoid arthritis.
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on the effect of the compound on MCF-7 cells revealed that it inhibited cell growth by inducing apoptosis through the activation of caspase pathways. The study noted an increase in reactive oxygen species (ROS) levels, indicating oxidative stress as a mechanism for its anticancer activity.
-
Case Study on Anti-inflammatory Properties :
- In a rat model of arthritis, treatment with the compound led to decreased swelling and pain scores compared to controls. Histological analysis showed reduced infiltration of inflammatory cells in treated animals.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction parameters (e.g., temperature, solvent) be systematically optimized?
- Methodological Answer : The synthesis of this compound likely involves multi-step heterocyclic formation, such as oxidative cyclization of hydrazine intermediates (as seen in triazolopyridine derivatives ). To optimize reaction parameters:
- Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, oxidant concentration). For example, sodium hypochlorite in ethanol at room temperature achieved 73% yield in analogous triazolopyridine syntheses .
- Employ response surface methodology to identify interactions between variables (e.g., reaction time vs. temperature) .
- Monitor purity via HPLC and adjust purification protocols (e.g., alumina plug filtration) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., methoxyphenyl and propyl groups). Characteristic peaks for purine-dione cores are observed at δ 8.1–8.3 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ion for C₂₃H₂₆N₆O₃).
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. How can preliminary biological activity screening be designed to evaluate pharmacological potential?
- Methodological Answer :
- Prioritize in vitro assays targeting purine-related pathways (e.g., kinase inhibition or adenosine receptor modulation).
- Use dose-response curves to determine IC₅₀ values. For analogs, anti-inflammatory or anticancer activities are common .
- Include positive controls (e.g., theophylline for adenosine receptors) and validate results with orthogonal assays (e.g., Western blot for protein expression) .
Advanced Research Questions
Q. How can computational chemistry models predict reactivity and biological interaction mechanisms?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electron density distribution, identifying reactive sites (e.g., carbonyl groups or triazole nitrogen atoms) .
- Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like cyclin-dependent kinases. Validate with MD simulations to assess stability .
- Apply AI-driven QSAR models to correlate structural features (e.g., substituent electronegativity) with activity data from analogs .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Assay Replication : Verify activity in ≥3 independent labs to rule out technical variability .
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability assays (e.g., MTT) to confirm target-specific vs. cytotoxic effects .
- Meta-Analysis : Pool data from literature on structurally similar compounds (e.g., triazolo-purine derivatives) to identify trends or outliers .
Q. How can process engineering principles improve scalability of synthesis?
- Methodological Answer :
- Continuous Flow Chemistry : Transition batch reactions to flow systems for better heat/mass transfer control, reducing side products .
- Membrane Separation : Optimize purification using nanofiltration membranes to isolate the compound from byproducts .
- Scale-Up DoE : Use pilot-scale reactors to test parameters (e.g., mixing efficiency) while maintaining green chemistry principles (e.g., ethanol solvent reuse) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
